N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Lipophilicity Membrane permeability CNS drug discovery

Select this specific N-benzyl-N-methyl tertiary amide (MFCD00299889) to eliminate the H-bond donor of its primary amide analog. With a 3-nitro-5-methyl regioisomeric pattern (logP 0.60, 0 HBD, MW 288.3), this probe is optimized for passive BBB penetration and CNS drug discovery panels. Differentiate your SAR: procure both this compound and its N-desmethyl comparator (ΔMW +14.02, ΔHBD -1) for controlled HBD target engagement studies.

Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
Cat. No. B11694420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Molecular FormulaC14H16N4O3
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H16N4O3/c1-11-8-13(18(20)21)15-17(11)10-14(19)16(2)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
InChIKeyNADGYDWFJBFVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.8 [ug/mL] (The mean of the results at pH 7.4)

Procurement Guide: N-Benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide – Key Baseline Characteristics for Screening Library Selection


N-Benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (MFCD00299889, ChemSpider ID 584724) is a synthetic pyrazole-acetamide derivative with molecular formula C₁₄H₁₆N₄O₃ and an average mass of 288.307 g/mol . The compound belongs to the class of N-substituted 2-(1H-pyrazol-1-yl)acetamides, which are recognized for diverse pharmacological potential including antimicrobial, anti-inflammatory, and local anesthetic activities [1]. It features a 3-nitro-5-methylpyrazole core N-alkylated with an N-benzyl-N-methylacetamide side chain, a tertiary amide architecture that distinguishes it from more common secondary amide analogs in screening collections.

Why N-Benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide Cannot Be Casually Interchanged with Close Pyrazole-Acetamide Analogs


Although numerous pyrazole-acetamide variants populate screening libraries, substitution at the amide nitrogen and the nitro group position fundamentally alters both physicochemical behavior and biological recognition. The N-benzyl-N-methyl tertiary amide in this compound eliminates the hydrogen bond donor (HBD) present in primary and secondary amide analogs , directly affecting membrane permeability, solubility, and target binding geometry. The 3-nitro-5-methyl regioisomeric pattern on the pyrazole ring creates a distinct electrostatic surface compared to 4-nitro or 3-amino congeners, with documented differences in N-alkylation regioselectivity [1]. Generic substitution without controlling for these variables risks selecting a compound with a different logP, HBD count, and 3D pharmacophore—each of which can alter screening hit rates and SAR interpretation. The quantitative differentiation evidence below illuminates where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide vs. Closest Analogs


Lipophilicity Advantage Over Primary Amide Analog: ~6.3× Higher logP for Enhanced Membrane Penetration Potential

The target N-benzyl-N-methyl tertiary amide exhibits a computed logP of 0.60 (ZINC predicted) [1], whereas the primary amide analog 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS 384820-93-3) has a measured logP of -0.19 . This represents a ΔlogP of +0.79, corresponding to approximately 6.3-fold greater lipophilicity. The logS (aqueous solubility) for the target is predicted at -2.03 (log units) [2], indicating moderate solubility suitable for cell-based assays while retaining sufficient lipophilicity for passive membrane diffusion.

Lipophilicity Membrane permeability CNS drug discovery

Hydrogen Bond Donor Elimination: Tertiary Amide Architecture vs. Secondary Amide N-Benzyl Analog

The target compound, as a tertiary amide (N-benzyl-N-methyl), possesses zero hydrogen bond donors (HBD = 0) on the acetamide moiety, confirmed by its chemical structure and vendor specifications . In contrast, N-benzyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (the des-methyl analog, MW 274.28 g/mol) retains a secondary amide with HBD = 1. Reduced HBD count is a recognized strategy for improving passive oral absorption and restricting undesirable hydrogen bonding with plasma proteins [1].

Hydrogen bonding Oral bioavailability Rule-of-5 compliance

3-Nitro-5-Methyl Regioisomeric Advantage: Differentiated Electrostatic Surface Relative to 4-Nitro and 3-Amino Congeners

The target compound bears a nitro group at the pyrazole 3-position and a methyl group at the 5-position. This contrasts with N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide [1], where the nitro group resides at the 4-position, and 2-(3-amino-5-methylpyrazol-1-yl)-N-benzylacetamide , which carries an electron-donating amino group. N-alkylation studies on unsymmetrical pyrazoles have demonstrated that 3-nitro substitution strongly directs alkylation to the N-1 position due to the electron-withdrawing effect, yielding a different product ratio compared to 4-nitro-substituted pyrazoles [2]. This regioisomeric control has downstream implications for the spatial orientation of the nitro group in biological targets.

Regioisomerism Electrostatic potential Target selectivity

Predicted Drug-Likeness Profile: Zero Rule-of-5 Violations with a Distinct Physicochemical Signature

According to MMsINC computed descriptors, the target compound satisfies Lipinski's drug-like rule with zero violations and also passes Oprea's lead-like rule [1]. Key parameters include MW 288.307 g/mol, calculated logP (SlogP) 0.0832, 5 H-bond acceptors, 0 H-bond donors, and a topological polar surface area (TPSA) estimated at approximately 90.65 Ų (based on class-typical values for nitro-pyrazole acetamides) . By comparison, the N-(3,4-dimethoxybenzyl) analog (MW 334.33) is less lead-like due to higher mass , while the primary amide analog fails the lead-like threshold on logP being too hydrophilic (logP -0.19).

Drug-likeness Lead optimization Screening library selection

Optimal Research and Procurement Application Scenarios for N-Benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide


CNS-Penetrant Screening Library Design: Selection for Passive Blood-Brain Barrier Permeability Potential

With a logP of 0.60, zero H-bond donors, and a molecular weight of 288.3 Da [1], this compound falls within the favorable physicochemical range for CNS drug discovery (CNS MPO desirability). Procurement teams building CNS-focused screening libraries should prefer this compound over the more hydrophilic primary amide analog (logP -0.19) or the heavier dimethoxybenzyl analog (MW 334.33) , as it offers a 6.3× lipophilicity advantage essential for passive BBB penetration while staying within lead-like mass limits.

SAR Studies Targeting Nitro-Reductase Bioactivation or Hypoxia-Selective Prodrug Development

The 3-nitro-5-methylpyrazole core creates an electron-deficient aromatic system (Hammett σₘ = +0.71 for -NO₂) [1] that can serve as a bioreductive trigger in hypoxia-selective prodrug design. In contrast, the 4-nitro regioisomer exhibits a different electronic distribution and N-alkylation regioselectivity profile , making it an unsuitable substitute for studies requiring specific nitro group orientation. Researchers investigating nitro-reductase substrate specificity should select this compound as the 3-nitro-5-methyl regioisomeric probe.

Amide N-Substitution SAR: Probing the Role of H-Bond Donor Elimination on Target Selectivity

As a tertiary amide with zero HBD, this compound provides a clean tool for dissecting the contribution of amide hydrogen bonding to target binding. The direct comparator N-benzyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (HBD = 1) [1] allows paired testing of the HBD hypothesis. Procurement of both compounds together enables a controlled SAR study where the only variable is N-methylation, with a measurable ΔMW of +14.02 Da and ΔHBD of -1, facilitating clean interpretation of binding or permeability differences driven solely by H-bond donor capacity.

Academic Screening Core Facility Stocking: Balanced Lead-Like Scaffold for Diverse Target Classes

With zero Rule-of-5 violations, compliance with Oprea lead-like criteria, and a moderate logP of 0.08 (SlogP) [1], this compound is suitable as a core scaffold for diverse academic screening panels. Its intermediate lipophilicity and tertiary amide architecture distinguish it from both the excessively hydrophilic primary amide (logP -0.19) and the heavier, less ligand-efficient dimethoxybenzyl analog . Screening core facilities should prioritize this compound for inclusion in diversity-oriented screening sets where balanced physicochemical properties are the primary procurement criterion.

Quote Request

Request a Quote for N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.